molecular formula C30H47ClO3 B14861692 [(5R,10R,13R)-6-chloro-17-(5,6-dimethylhept-3-en-2-yl)-5-hydroxy-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate

[(5R,10R,13R)-6-chloro-17-(5,6-dimethylhept-3-en-2-yl)-5-hydroxy-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate

Cat. No.: B14861692
M. Wt: 491.1 g/mol
InChI Key: JIXRSUPPSOBQSS-IQOXYTMOSA-N
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Description

The compound [(5R,10R,13R)-6-chloro-17-(5,6-dimethylhept-3-en-2-yl)-5-hydroxy-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate is a complex organic molecule with significant biological and chemical properties. It belongs to the class of steroids and is known for its role as an androgen, a type of sex hormone that regulates the development and maintenance of male characteristics in vertebrates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and advanced purification methods such as chromatography and crystallization ensures high purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for hydrolysis. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, pressures, and solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of [(5R,10R,13R)-6-chloro-17-(5,6-dimethylhept-3-en-2-yl)-5-hydroxy-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate involves binding to androgen receptors in target cells. This binding triggers a cascade of molecular events, leading to the regulation of gene expression and subsequent physiological effects. The molecular targets include specific DNA sequences that control the transcription of genes involved in male characteristics and reproductive functions .

Properties

Molecular Formula

C30H47ClO3

Molecular Weight

491.1 g/mol

IUPAC Name

[(5R,10R,13R)-6-chloro-17-(5,6-dimethylhept-3-en-2-yl)-5-hydroxy-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C30H47ClO3/c1-18(2)19(3)8-9-20(4)24-10-11-25-23-16-27(31)30(33)17-22(34-21(5)32)12-15-29(30,7)26(23)13-14-28(24,25)6/h8-9,16,18-20,22,24-27,33H,10-15,17H2,1-7H3/t19?,20?,22?,24?,25?,26?,27?,28-,29-,30+/m1/s1

InChI Key

JIXRSUPPSOBQSS-IQOXYTMOSA-N

Isomeric SMILES

CC(C)C(C)C=CC(C)C1CCC2[C@@]1(CCC3C2=CC([C@@]4([C@@]3(CCC(C4)OC(=O)C)C)O)Cl)C

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC(C4(C3(CCC(C4)OC(=O)C)C)O)Cl)C

Origin of Product

United States

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